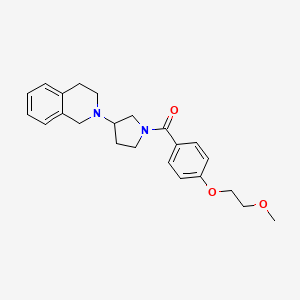

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

Description

The compound “(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone” is a small-molecule methanone derivative featuring a 3,4-dihydroisoquinoline moiety linked to a pyrrolidine ring and a 4-(2-methoxyethoxy)phenyl group. Its structure combines a lipophilic dihydroisoquinoline scaffold, known for interactions with aromatic binding pockets in enzymes, with a polar 2-methoxyethoxy substituent that enhances solubility and modulates pharmacokinetics.

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-27-14-15-28-22-8-6-19(7-9-22)23(26)25-13-11-21(17-25)24-12-10-18-4-2-3-5-20(18)16-24/h2-9,21H,10-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPNXRCEMFERLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is typically employed, involving the following key steps:

Formation of the 3,4-dihydroisoquinolin-2(1H)-yl intermediate: : Starting with appropriate isoquinoline precursors, using a reduction reaction to form the desired intermediate.

Introduction of the pyrrolidin-1-yl group: : Reacting the intermediate with pyrrolidine in the presence of catalysts under controlled temperature and pressure conditions.

Attachment of the methoxyethoxy phenyl group: : Using nucleophilic aromatic substitution or similar reactions to attach the methoxyethoxy phenyl group to the molecule.

Industrial Production Methods

For industrial-scale production, the compound is synthesized using optimized reaction conditions, such as efficient catalysts, suitable solvents, and advanced purification techniques. This ensures high yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, especially at the dihydroisoquinolinyl and pyrrolidinyl moieties, forming corresponding oxides and hydroxides.

Reduction: : Reduction reactions can target specific functional groups in the compound, allowing modification of its chemical properties.

Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, enabling further functionalization or derivatization of the compound.

Common Reagents and Conditions

Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: : Conditions vary depending on the nature of the substituent groups; commonly used reagents include halogenating agents or organometallic compounds.

Major Products Formed from These Reactions

Oxidation Products: : Depending on the conditions, various oxides or hydroxylated derivatives can be formed.

Reduction Products: : The primary products include reduced forms of the original compound, often with hydrogenated functional groups.

Substitution Products:

Scientific Research Applications

Research indicates that compounds similar to (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone exhibit diverse biological activities:

- Histamine H3 Receptor Antagonism: Similar compounds have shown activity as histamine H3 receptor antagonists, which can modulate neurotransmitter release. This suggests potential therapeutic effects in cognitive disorders and obesity .

- Antioxidant Properties: Studies have indicated that derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects: In vitro assays have demonstrated significant inhibition of pro-inflammatory cytokines by similar derivatives, suggesting applications in treating inflammatory disorders .

Case Studies

-

Cognitive Disorders:

- A study investigated the effects of similar compounds on cognitive function in rodent models. Results indicated improved memory retention and learning capabilities linked to histamine receptor modulation.

-

Obesity Management:

- Research focused on the impact of these compounds on appetite regulation and weight loss in animal models. The findings suggested that antagonism of the histamine H3 receptor could lead to reduced food intake and weight loss.

Mechanism of Action

The compound's mechanism of action depends on its application. In pharmacology, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. This can modulate the activity of these targets, leading to therapeutic effects. In catalysis, the compound may act as a ligand that coordinates with metal centers, influencing the catalytic cycle and improving reaction efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related derivatives, focusing on key structural variations, pharmacological activities, and computational insights.

Structural Analogues from BChE Inhibitor Studies

describes several dihydroisoquinoline-containing methanone and benzamide derivatives (compounds 5–11). Key structural and functional comparisons are summarized below:

Key Observations:

- Substituent Effects : The target compound’s 2-methoxyethoxy group may improve water solubility compared to the halogenated or alkylated substituents in 9–11 , though this could reduce membrane permeability.

- Potency Trends: Bromine substitution in 11 significantly enhances inhibitory activity (IC₅₀ = 0.47 μM), suggesting that electron-withdrawing groups on the dihydroisoquinoline scaffold improve binding. The target compound lacks such substitutions, which may limit its potency relative to 11 .

Methanone Derivatives with Alternative Scaffolds

describes “(3,4-dihydroquinolin-1(2H)-yl)(2-iodo-5-isopropoxy-4-methoxyphenyl)methanone” (compound 3.35), which shares a methanone core but replaces dihydroisoquinoline with dihydroquinoline. The iodine and isopropoxy groups introduce steric bulk and polarity, contrasting with the target compound’s 2-methoxyethoxy group. Such substitutions are critical for targeting specific enzyme subpockets, as seen in thyroid hormone receptors or kinase inhibitors. However, the absence of activity data for 3.35 precludes direct pharmacological comparisons .

Computational Insights from Docking Studies

Glide docking methodologies (–5) highlight the importance of hydrophobic enclosure and hydrogen-bonding networks in ligand-receptor interactions. For example:

- Hydrophobic Enclosure: The dihydroisoquinoline moiety in the target compound likely engages in π-π stacking with BChE’s aromatic residues (e.g., Trp231), similar to compound 9 .

- Polar Interactions : The 2-methoxyethoxy group may form hydrogen bonds with solvent-exposed residues (e.g., Asp70 in BChE), though its longer chain could reduce binding efficiency compared to shorter alkoxy groups in 9–11 .

- Docking Accuracy : Glide’s RMSD <1 Å in 50% of cases () suggests reliable pose prediction for optimizing the target compound’s substituents .

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a dihydroisoquinoline moiety combined with a pyrrolidinyl group and a methanone functional group. The unique structural features contribute to its biological reactivity and potential pharmacological properties.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems, which may be relevant in neurological contexts.

Biological Activity Overview

Current research indicates that this compound exhibits a range of biological activities:

- Antifungal Activity : Preliminary studies suggest that derivatives of the dihydroisoquinoline framework show antifungal properties against various phytopathogenic fungi. For instance, compounds structurally similar to this compound have demonstrated significant inhibition against fungi such as Fusarium oxysporum .

- Anticancer Potential : The compound may exhibit anticancer activity by inhibiting specific kinases involved in tumor growth and proliferation. Compounds with similar structures have been investigated for their ability to inhibit FLT3 kinase, a target in acute myeloid leukemia (AML) .

- Neuroprotective Effects : Due to the presence of the isoquinoline structure, there is potential for neuroprotective effects, possibly through modulation of neuroinflammatory pathways or neurotransmitter receptor interactions.

Case Studies and Experimental Data

- Antifungal Efficacy : A study evaluated various derivatives against Fusarium species, revealing that certain substitutions on the isoquinoline ring significantly enhanced antifungal activity. The most active compounds achieved inhibition rates exceeding 90% at certain concentrations .

- Kinase Inhibition : Research focused on related compounds has shown promising results in inhibiting FLT3 mutations associated with AML. These studies utilized cellular models to assess the impact on cell viability and signaling pathways, indicating that similar compounds could be developed for therapeutic use against cancer .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.